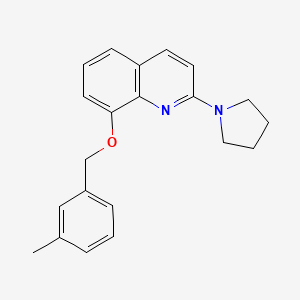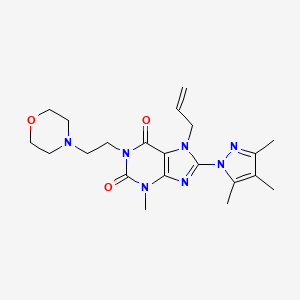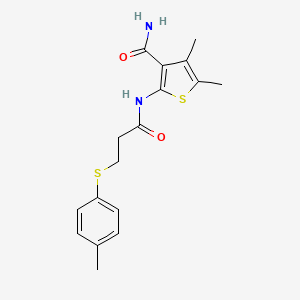![molecular formula C16H17NO4S B2901966 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 884990-82-3](/img/structure/B2901966.png)
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is an organic compound with the molecular formula C16H17NO4S It is known for its unique chemical structure, which includes a sulfamoyl group attached to a dimethylphenyl ring and a methylbenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 3,5-dimethylbenzenesulfonamide with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3-[(3,5-Dimethylphenyl)sulfamoyl]propanoic acid
- 3-[(3,5-Dimethylphenyl)sulfamoyl]benzoic acid
Uniqueness
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is unique due to the presence of both a sulfamoyl group and a methylbenzoic acid moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-[(3,5-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-6-11(2)8-14(7-10)17-22(20,21)15-9-13(16(18)19)5-4-12(15)3/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTIQTUIIAWELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)
![4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde](/img/structure/B2901887.png)
![2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2901888.png)

![[2-[(2-Methoxybenzoyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2901891.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2901893.png)
![Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate](/img/structure/B2901895.png)
![5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2901897.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2901899.png)

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2901903.png)
![N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2901904.png)
![[6-Bromo-5-(difluoromethyl)-2-fluoropyridin-3-yl]-trimethylsilane](/img/structure/B2901905.png)

